Introduction: Defining an Ultra-Long-Chain Fatty Alcohol
Introduction: Defining an Ultra-Long-Chain Fatty Alcohol
An In-Depth Technical Guide to the Chemical Structure of 1-Tetratriacontanol
1-Tetratriacontanol (CAS No. 28484-70-0) is an ultra-long-chain primary fatty alcohol.[1] Its structure consists of a 34-carbon saturated backbone with a hydroxyl (-OH) group at one terminus.[1] This molecule, also known by synonyms such as Geddyl alcohol and Sapiol, belongs to the Fatty Acyls subclass of lipids.[1][2][3] As a naturally occurring compound, it has been identified as a plant metabolite, found in organisms like Chamaecrista pumila and Prunus laurocerasus.[1] Its significant chain length imparts distinct physical properties, such as a high melting point and low solubility in polar solvents, which are critical considerations for its application in research and development, particularly in materials science and biochemistry.
Part 1: Core Chemical Identity and Structure
The unambiguous identification of 1-Tetratriacontanol relies on a combination of its systematic name, structural representations, and unique identifiers.
Molecular Structure
The foundational structure is a straight-chain alkane, tetratriacontane, where a terminal hydrogen atom is substituted with a hydroxyl group.[1] This makes it a primary alcohol, with the functional group located at the C1 position. The molecule is achiral and possesses no stereocenters.[3]
Caption: Chemical structure of 1-Tetratriacontanol.
Key Identifiers and Properties
Precise communication in a scientific context requires the use of standardized identifiers. The essential data for 1-Tetratriacontanol are summarized below.
| Identifier/Property | Value | Source(s) |
| IUPAC Name | tetratriacontan-1-ol | [1][4][5] |
| CAS Registry Number | 28484-70-0 | [3][4][5][6][7] |
| Molecular Formula | C₃₄H₇₀O | [1][2][3][4][7] |
| Molecular Weight | 494.9 g/mol (or 494.92 g/mol ) | [1][2][3][4] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | [1][2][3][4] |
| InChI | InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3 | [1][4] |
| InChIKey | OULAJFUGPPVRBK-UHFFFAOYSA-N | [1][5] |
| Physical Description | Solid | [1] |
| Melting Point | 92 °C | [1] |
| Lipid Class | Fatty Alcohols [FA05] | [1] |
Part 2: Spectroscopic Elucidation and Verification
The confirmation of 1-Tetratriacontanol's structure is achieved through a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's functional groups and overall architecture.
Infrared (IR) Spectroscopy
For a long-chain alcohol, IR spectroscopy is a fundamental tool for identifying key functional groups.
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O-H Stretch: A strong, broad absorption is expected in the 3300-3600 cm⁻¹ region due to the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[8]
-
C-H Stretch: Intense, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the numerous sp³ C-H bonds in the long alkyl chain.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range confirms the presence of the C-O single bond of the primary alcohol.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy:
-
-CH₂OH (a): The two protons on the carbon adjacent to the hydroxyl group are deshielded and appear as a triplet around 3.6 ppm.
-
-OH (b): The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.
-
-(CH₂)₃₂- (c): The vast majority of methylene protons in the long chain overlap to form a large, broad signal around 1.2-1.4 ppm.
-
-CH₃ (d): The terminal methyl protons appear as a triplet around 0.9 ppm.
-
-
¹³C NMR Spectroscopy:
-
-CH₂OH: The carbon atom bonded to the oxygen is the most deshielded, with its signal appearing around 63 ppm.[9]
-
Alkyl Carbons: The carbons of the long methylene chain produce a series of closely spaced signals between approximately 22 and 32 ppm.[9]
-
-CH₃: The terminal methyl carbon is the most shielded, appearing furthest upfield around 14 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data.
-
Molecular Ion (M⁺): While potentially weak or absent in electron ionization (EI) due to the molecule's stability, the molecular ion peak would appear at m/z = 494.9.
-
Key Fragments: A characteristic fragment is the loss of water ([M-18]⁺), which is common for alcohols. Alpha-cleavage (cleavage of the C1-C2 bond) would result in a prominent peak at m/z = 31 ([CH₂OH]⁺). The spectrum would also be dominated by a series of hydrocarbon fragments separated by 14 Da (CH₂).
Part 3: Experimental Workflow for Identity and Purity Confirmation
The following protocol outlines a self-validating system for confirming the identity and assessing the purity of a supplied sample of 1-Tetratriacontanol. The causality behind this workflow is to use orthogonal analytical techniques to build a comprehensive and trustworthy profile of the compound.
Protocol: Sample Verification
-
Initial Physical Characterization:
-
Spectroscopic Analysis:
-
Step 2.1 (IR): Acquire an IR spectrum. Confirm the presence of the key O-H, C-H, and C-O stretching absorptions as described in Section 2.1. The absence of other significant peaks (e.g., C=O at ~1700 cm⁻¹) provides initial evidence of purity.
-
Step 2.2 (NMR): Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).[9]
-
Acquire a ¹H NMR spectrum and integrate the signals. The ratio of the integrations for the terminal CH₃, the bulk CH₂, and the CH₂OH protons should correspond to the theoretical 3:64:2 ratio.
-
Acquire a ¹³C NMR spectrum. The number of distinct signals should match the expected number for the molecule, confirming its isomeric purity.
-
-
Step 2.3 (MS): Perform Gas Chromatography-Mass Spectrometry (GC-MS).
-
The GC trace should show a single, sharp peak, indicating high purity.
-
The mass spectrum corresponding to this peak should display the molecular ion and/or fragmentation pattern consistent with 1-Tetratriacontanol's structure.
-
-
-
Data Synthesis and Confirmation:
-
Step 3.1: Cross-reference all acquired data (Melting Point, IR, NMR, MS). All data must be consistent with the known structure of 1-Tetratriacontanol.
-
Step 3.2: If all results align with literature values and theoretical expectations, the sample's identity and high purity are confirmed.
-
Caption: Workflow for the verification of 1-Tetratriacontanol.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 185639, 1-Tetratriacontanol". PubChem, [Link].
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precisionFDA. "1-TETRATRIACONTANOL". precisionFDA, [Link].
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The Good Scents Company. "tetracosan-1-ol, 506-51-4". The Good Scents Company, [Link].
-
Pharmaffiliates. "1-Tetracosanol | CAS No : 506-51-4". Pharmaffiliates, [Link].
-
PubChemLite. "1-tetratriacontanol (C34H70O)". PubChemLite, [Link].
-
SpectraBase. "Tetratriacontanol". SpectraBase, [Link].
-
CAS Common Chemistry. "1-Tetratriacontanol". CAS, [Link].
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OpenStax. "17.11 Spectroscopy of Alcohols and Phenols". Organic Chemistry, [Link].
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